![molecular formula C18H11ClF4N4O3 B3016223 N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide CAS No. 1092346-16-1](/img/structure/B3016223.png)

N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

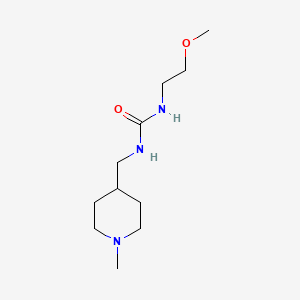

The compound "N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an oxazole ring, a carbohydrazide moiety, and a pyridine ring substituted with trifluoromethyl groups. These structural motifs are often found in compounds with medicinal properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the preparation of related triazolopyridines involves the reaction of hydrazides with various reagents to form fused pyridine derivatives, as seen in the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride . Similarly, the synthesis of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the reaction of phenyl acetates in an alkaline medium . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of the compound likely features a planar pyridine ring, which is a common scaffold for drug-like molecules due to its ability to engage in π-π stacking interactions and hydrogen bonding. The presence of a trifluoromethyl group could influence the electronic properties of the molecule, as seen in the study of pyrimidine derivatives where the introduction of fluorine atoms affected the activity of the compounds .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The oxazole ring is known for its participation in nucleophilic addition reactions, while the carbohydrazide moiety could engage in condensation reactions. The pyridine ring could undergo electrophilic substitution, especially at positions activated by the electron-withdrawing trifluoromethyl group. The synthesis of triazolopyridine derivatives from hydrazinyl-pyridine-carbonitriles suggests that similar transformations could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms typically increases the lipophilicity of a molecule, which can affect its permeability and distribution in biological systems. The carboxamide group is critical for activity, as demonstrated in the SAR studies of pyrimidine derivatives, where its position on the ring was crucial for maintaining biological activity . The compound's solubility, melting point, and stability would also be key parameters that could be predicted based on the behavior of structurally related compounds.

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Evaluation : Studies have focused on synthesizing novel compounds similar to N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide and evaluating their antimicrobial properties. For instance, Al-Ghamdi (2019) reported the synthesis of new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives, assessing their antimicrobial activities (Al-Ghamdi, 2019). Similarly, Dengale et al. (2019) synthesized novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide, examining their antibacterial and antifungal activity (Dengale et al., 2019).

Chemical Transformations and Synthesis

- Chemical Reactivity Studies : Research includes exploring the chemical reactivity of related compounds under various conditions. Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile towards different nucleophilic reagents, leading to a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016).

- Development of New Compounds : There's significant interest in developing new compounds with potential biological applications. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological and Pharmacological Potential

- Evaluation of Biological Activities : Various studies have synthesized derivatives and analogs to evaluate their potential biological activities. For example, Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,2-oxazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF4N4O3/c1-8-13(15(27-30-8)14-10(19)3-2-4-11(14)20)17(29)26-25-16(28)9-5-6-12(24-7-9)18(21,22)23/h2-7H,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJQBKHUCLOVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)